molecular formula C12H13N3O4S B1427131 (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester CAS No. 862822-06-8

(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B1427131
CAS No.: 862822-06-8
M. Wt: 295.32 g/mol
InChI Key: GMZUPMHKXNVDNK-UHFFFAOYSA-N
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Description

Introduction and Chemical Classification

Nomenclature and Structural Identity

(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by its heterocyclic benzothiazole core substituted with a nitro group at position 6 and a tert-butyl carbamate moiety at position 2. Its systematic IUPAC name is tert-butyl N-(6-nitro-1,3-benzothiazol-2-yl)carbamate , and it is structurally depicted by the SMILES notation CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-].

The molecule comprises three distinct functional groups:

  • Benzothiazole : A bicyclic system fused from a benzene ring and a thiazole ring (five-membered nitrogen-sulfur heterocycle).
  • Nitro substituent : Positioned at the 6-carbon of the benzothiazole, contributing electron-withdrawing effects and influencing electronic properties.
  • tert-Butyl carbamate : A protective ester group at the 2-nitrogen, enhancing stability and modulating reactivity.

Historical Context and Development

While specific historical records for this compound are limited, its synthesis aligns with established protocols for benzothiazole derivatives. Nitration reactions of benzothiazoles are well-documented, often involving nitric acid in sulfuric acid to introduce nitro groups at specific positions. The tert-butyl carbamate group is a common protective moiety in organic synthesis, typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) or chloroformates.

This compound’s development likely stems from efforts to modify benzothiazole cores for enhanced bioactivity or synthetic utility. The nitro group and carbamate moiety are strategic substitutions to alter solubility, electronic properties, and metabolic stability.

Chemical Registry Information and Identification Parameters

Key identifiers and physical-chemical data are summarized below:

Parameter Value
CAS Number 862822-06-8
PubChem CID 58305710
Molecular Formula C₁₂H₁₃N₃O₄S
Molecular Weight 295.32 g/mol
SMILES CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
LogP 3.5515
Topological Polar Surface Area (TPSA) 94.36 Ų

The compound is synthesized through nitration of benzothiazole precursors followed by carbamate protection. Its stability is influenced by the electron-withdrawing nitro group and the steric bulk of the tert-butyl moiety.

Position within Benzothiazole Chemistry

Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester occupies a niche within this class:

  • Nitro Substitution : The nitro group at position 6 introduces strong electron-withdrawing effects, altering the electronic density of the benzothiazole ring. This modification can enhance metabolic stability and influence binding interactions with biological targets.
  • Carbamate Protection : The tert-butyl carbamate group serves as a temporary protective group, enabling selective functionalization. It may also improve solubility or reduce reactivity during synthetic intermediates.
Comparative Analysis of Benzothiazole Derivatives
Compound Substituents Key Features
Parent Benzothiazole None Basic heterocyclic scaffold
6-Nitrobenzothiazole Nitro at position 6 Increased electrophilicity, reduced basicity
(6-Nitro-benzothiazol-2-yl)carbamate Nitro at 6, carbamate at 2 Enhanced stability, directed reactivity for further functionalization

Properties

IUPAC Name

tert-butyl N-(6-nitro-1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-12(2,3)19-11(16)14-10-13-8-5-4-7(15(17)18)6-9(8)20-10/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZUPMHKXNVDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Amino-6-nitrobenzothiazole Intermediate

  • Starting from 4-amino-ethyl benzoate or related aminobenzoate derivatives, the benzothiazole ring system is constructed by reaction with potassium thiocyanate and bromine in acidic media such as acetic acid.
  • The reaction is typically conducted at temperatures ranging from -10°C to room temperature (20-25°C) over 4 to 16 hours, with 4-5 hours being optimal.
  • After reaction completion, the mixture is neutralized with sodium bicarbonate to pH 8, and the product is extracted with ethyl acetate.
  • This step yields 2-amino-benzothiazole derivatives substituted at the 6-position, which can be further nitrated or functionalized as required.

Boc Protection to Form Carbamic Acid tert-Butyl Ester

  • The 2-amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in a solvent such as tetrahydrofuran (THF) at room temperature.
  • Addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) facilitates the reaction.
  • Stirring for approximately 1 hour is sufficient to obtain the Boc-protected intermediate.
  • The product is isolated by filtration and purified by recrystallization from ethanol/water mixtures.

Hydrolysis and Amide Coupling

  • Hydrolysis of ester groups to carboxylic acids is performed using sodium hydroxide solutions (1-12 N), with reaction temperatures from room temperature to reflux and times from 2 to 24 hours.
  • The carboxylic acid intermediate is then coupled with appropriate amines (e.g., nitro-substituted anilines) using coupling reagents such as PyBOP in solvents like methylene chloride or ethyl acetate.
  • Reaction temperatures range from room temperature to reflux, with reaction times between 4 and 16 hours.

Reduction of Nitro Group (If Required)

  • The nitro group can be reduced to the corresponding amine using catalytic hydrogenation.
  • Catalysts include palladium on carbon, palladium hydroxide, platinum oxide, or Raney nickel.
  • Solvents can be water, methanol, ethanol, ethyl acetate, methylene chloride, or THF.
  • Reaction conditions vary: pressure from 1 to 80 atm, temperature from room temperature to 100°C, and reaction times from 2 to 48 hours.

Representative Preparation Procedure (Based on Patent CN103058954A)

Step Reagents / Conditions Product / Outcome Notes
1 4-amino-ethyl benzoate + potassium thiocyanate + bromine in acetic acid, 4-5 h, RT 2-amino-benzothiazole-6-ethyl formate Ring closure to benzothiazole core
2 2-amino-benzothiazole-6-ethyl formate + (Boc)2O + DMAP in THF, 1 h, RT N-Boc-2-amino-benzothiazole-6-ethyl formate Boc protection of amine
3 Hydrolysis with 2N NaOH, reflux 6 h N-Boc-2-amino-benzothiazole-6-formic acid Conversion of ester to acid
4 Coupling with 2-methyl-5-nitroaniline + PyBOP in methylene chloride, overnight, RT [6-(2-methyl-5-nitro-phenylcarbamoyl-benzothiazole]-t-butyl carbamate Amide bond formation
5 Catalytic hydrogenation (Pd/C, MeOH, RT, 1-48 h) [6-(5-amino-2-methyl-phenylcarbamoyl-benzothiazole]-t-butyl carbamate Nitro group reduction to amine

Reaction Parameters and Optimization

Parameter Range Preferred Conditions Impact on Yield/Selectivity
Temperature (ring closure) -10°C to 40°C Room temperature (20-25°C) Higher temp may increase rate but risk side reactions
Reaction time (ring closure) 4-16 h 4-5 h Sufficient for completion without degradation
Boc protection solvent THF, DMF THF Good solubility and reaction rate
Hydrolysis base concentration 1-12 N NaOH 2 N NaOH Efficient ester hydrolysis
Coupling reagent PyBOP, EDC PyBOP High coupling efficiency
Hydrogenation catalyst Pd/C, Pd(OH)2, PtO2, Raney Ni Pd/C High activity and selectivity
Hydrogen pressure 1-80 atm 1-5 atm Moderate pressure sufficient
Hydrogenation temperature RT to 100°C RT Mild conditions preserve sensitive groups

Analytical and Purification Notes

  • Extraction with ethyl acetate and pH adjustment with sodium bicarbonate are critical for isolating intermediates.
  • Recrystallization from ethanol/water mixtures improves purity of Boc-protected intermediates.
  • Filtration and washing steps remove inorganic salts and residual reagents.
  • Hydrogenation reaction monitoring by TLC or HPLC ensures complete reduction without over-reduction.

Summary of Research Findings

  • The preparation of (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester is well-documented in patent literature with detailed procedural steps.
  • The key to efficient synthesis lies in controlled ring closure, selective Boc protection, effective hydrolysis, and amide coupling.
  • Catalytic hydrogenation is a versatile method for nitro group reduction under mild conditions.
  • Solvent choice and reaction parameters significantly influence yield and purity.
  • The multi-step synthesis allows for structural modifications at various stages, enabling analog development.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo reduction reactions to form amino derivatives.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

    Hydrolysis: The carbamic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzothiazoles: Electrophilic substitution reactions produce various substituted benzothiazoles.

    Carbamic Acid: Hydrolysis of the ester group results in carbamic acid.

Scientific Research Applications

Chemistry

Catalysis:
(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester serves as a ligand in various catalytic reactions. Its ability to enhance reaction efficiency makes it valuable in synthetic organic chemistry.

Material Science:
Due to its unique electronic and optical properties, this compound is being explored for the development of novel materials. It may contribute to advancements in electronic devices and sensors.

Application AreaDescription
CatalysisUsed as a ligand to enhance reaction efficiency
Material SciencePotential for developing novel materials with specific properties

Biology and Medicine

Antimicrobial Activity:
Research indicates that benzothiazole derivatives, including this compound, exhibit antimicrobial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties:
Studies have shown that this compound may possess anti-inflammatory effects, making it a candidate for drug development aimed at treating inflammatory diseases .

Biological ActivityEffect
AntimicrobialEffective against various pathogens
Anti-inflammatoryPotential for treating inflammation

Industrial Applications

Dye and Pigment Production:
The compound's chromophoric properties allow it to be utilized in synthesizing dyes and pigments, which are essential in various industries including textiles and plastics .

Polymer Additives:
Incorporating this compound into polymers can enhance their thermal stability and mechanical properties, making it suitable for applications in materials engineering.

Case Studies

  • Antimicrobial Studies:
    A study demonstrated that derivatives of benzothiazole showed significant antimicrobial activity against strains such as E. coli and S. aureus, indicating potential for clinical applications in infection control .
  • Anti-inflammatory Research:
    Inhibition studies on soluble epoxide hydrolase (sEH) using benzothiazole derivatives highlighted their potential as anti-inflammatory agents, with some compounds exhibiting IC50 values as low as 0.1 nM .

Mechanism of Action

The mechanism of action of (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester is primarily related to its ability to interact with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The benzothiazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds for Comparison

The following benzothiazole derivatives, sourced from Combi-Blocks, are structurally related and serve as relevant comparators:

Compound ID Name CAS Number Purity MFCD Code
QH-3205 5-Nitrobenzothiazole-2-thiol 58759-63-0 97% MFCD00063382
QC-6182 6-Nitrobenzo[d]thiazole-2(3H)-thione 4845-58-3 98% MFCD01076609
QB-2660 (Target) (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester 862822-06-8 95% MFCD24843143
QV-5228 N-(6-Nitrobenzo[d]thiazol-2-yl) cyclohexane carboxamide 312747-21-0 95% MFCD00412124
QZ-0150 1-(6-Nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid 2173108-82-0 95% MFCD30723511

Structural and Functional Comparisons

Substituent Position and Reactivity
  • QB-2660 features a nitro group at position 6 and a tert-butyl carbamate at position 2.
  • QH-3205 has a nitro group at position 5 and a thiol (-SH) group at position 2. The thiol group increases nucleophilicity, making it prone to oxidation or metal coordination, but its nitro position reduces resonance stabilization compared to QB-2660 .
  • QC-6182 replaces the carbamate with a thione (-C=S) group at position 2. Thiones exhibit distinct reactivity, such as participation in tautomerization and metal-chelation, which are absent in QB-2660 .

Research Implications and Limitations

While structural comparisons highlight functional group-driven differences, experimental data on biological activity, solubility, or toxicity are absent in the provided evidence . For instance:

  • QB-2660 ’s carbamate may confer protease resistance, advantageous in prodrug development.
  • QC-6182 ’s thione group could serve as a ligand in catalytic systems, a property untested in QB-2660.

Further studies are required to validate these hypotheses and establish structure-activity relationships (SAR).

Biological Activity

Overview

(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a compound belonging to the class of benzothiazole derivatives. This compound is characterized by a nitro group at the 6th position of the benzothiazole ring and a tert-butyl ester group attached to the carbamic acid. The unique structural features of this compound suggest potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The synthesis of this compound typically involves:

  • Nitration of Benzothiazole : Benzothiazole is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
  • Formation of Carbamic Acid Ester : The resulting nitrated benzothiazole is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

This synthetic route allows for the production of the compound with high yield and purity, which is essential for biological testing.

Antimicrobial Properties

Benzothiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds can inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. The mechanism is thought to involve the modulation of inflammatory pathways through its interaction with specific enzymes or receptors, potentially leading to reduced inflammation in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets due to its functional groups:

  • Nitro Group : This group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to its antimicrobial effects.
  • Benzothiazole Ring : This moiety may bind to enzymes or receptors, modulating their activity and resulting in observed biological effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundNitro group at 6-position, tert-butyl esterAntimicrobial, anti-inflammatory
(6-Nitro-benzothiazol-2-yl)-carbamic acid methyl esterNitro group at 6-position, methyl esterLimited studies; potential similar activity
(6-Nitro-benzothiazol-2-yl)-carbamic acid ethyl esterNitro group at 6-position, ethyl esterAntimicrobial activity reported

The comparison highlights that while all compounds share a common benzothiazole core and nitro substitution, variations in the ester groups may influence their reactivity and biological efficacy.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on various benzothiazole derivatives showed that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the benzothiazole ring in enhancing antibacterial properties .
  • Anti-inflammatory Mechanism :
    • Research exploring the anti-inflammatory effects of benzothiazole derivatives indicated that these compounds could inhibit pro-inflammatory cytokines in vitro. The specific pathways involved include NF-kB signaling, which plays a critical role in inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via carbamate-forming reactions, typically involving the coupling of 6-nitrobenzothiazol-2-amine with tert-butyl isocyanate under anhydrous conditions. Key steps include temperature control (0–5°C for amine activation) and the use of catalysts like DMAP (4-dimethylaminopyridine) to improve yield . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is recommended to verify purity ≥95% .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 1H/13C NMR in DMSO-d6 identifies the tert-butyl group (δ ~1.4 ppm for 9H singlet) and benzothiazole protons (aromatic signals at δ 8.0–8.5 ppm) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • LC-MS : ESI+ mode detects [M+H]+ at m/z 322.3 (calculated for C₁₂H₁₄N₃O₄S) to validate molecular weight .

Q. What are the key considerations for handling and storage to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the carbamate group. Handle in a fume hood with PPE (nitrile gloves, lab coat) due to potential irritancy . Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition pathways .

Advanced Research Questions

Q. What strategies are employed to analyze the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to assess tert-butyl carbamate cleavage. Monitor by TLC and isolate intermediates via flash chromatography .
  • Electrophilic Substitution : Nitration/sulfonation studies on the benzothiazole ring require controlled HNO₃/H₂SO₄ or SO₃ conditions. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict regioselectivity .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases). Use the crystal structure of homologous proteins (PDB ID: 2ITO) for docking simulations .
  • ADME Prediction : SwissADME estimates logP (~2.8) and bioavailability scores to prioritize in vitro assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and assay conditions (e.g., 10 µM dose, 48h incubation) to minimize variability .
  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical tools (ANOVA, Cohen’s d) to assess significance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester
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(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester

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